molecular formula C21H18N2O6 B13988376 Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate CAS No. 82635-53-8

Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate

Cat. No.: B13988376
CAS No.: 82635-53-8
M. Wt: 394.4 g/mol
InChI Key: XEMVLUYNDKACBU-UHFFFAOYSA-N
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Description

Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as a nitro group, a phenylmethoxy group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction of Nitro Group: Formation of an amino derivative.

    Oxidation of Pyrrole Ring: Formation of pyrrole-2,5-dione derivatives.

    Substitution of Phenylmethoxy Group: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-methyl-2-nitrobenzoyl)pyrrole-2-carboxylate: Lacks the phenylmethoxy group, resulting in different chemical properties.

    Methyl 1-(4-methyl-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness

Methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of both the nitro and phenylmethoxy groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

CAS No.

82635-53-8

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 1-(4-methyl-2-nitro-3-phenylmethoxybenzoyl)pyrrole-2-carboxylate

InChI

InChI=1S/C21H18N2O6/c1-14-10-11-16(20(24)22-12-6-9-17(22)21(25)28-2)18(23(26)27)19(14)29-13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3

InChI Key

XEMVLUYNDKACBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

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